molecular formula C17H26O4 B178488 Vanillyl nonanoate CAS No. 131119-10-3

Vanillyl nonanoate

Cat. No.: B178488
CAS No.: 131119-10-3
M. Wt: 294.4 g/mol
InChI Key: VSINWHDOHWBJCS-UHFFFAOYSA-N
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Description

Vanillyl nonanoate is a synthetic capsinoid, a class of compounds derived from the Capsicum plant. It is known for its non-pungent properties and is used in various applications due to its biological activity. This compound is structurally similar to capsaicin, the compound responsible for the spiciness of chili peppers, but it lacks the pungency, making it suitable for different uses.

Scientific Research Applications

Vanillyl nonanoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying esterification and enzymatic reactions.

    Biology: Investigated for its role in plant defense mechanisms.

    Medicine: Explored for its potential antioxidant and anti-inflammatory properties. It has been studied for its effects on metabolic processes and energy expenditure.

    Industry: Utilized in the development of non-pungent food additives and supplements. It is also used in cosmetic formulations for its soothing properties.

Mechanism of Action

The antifungal effect of Vanillyl nonanoate was caused by the whole molecule, but not by the precursor molecules corresponding to the aromatic ring and the linear chain . Because VNT had no direct toxic effect against B. cinerea, and it induced pepper defense genes, the observed protection should be due to induced resistance .

Future Directions

The development of products with less environmental impact is a future direction for the research of Vanillyl nonanoate . Additionally, the valorization of lignin, a renewable lignocellulosic biomass, is a promising approach for producing important chemicals and fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillyl nonanoate can be synthesized through the enzymatic esterification of vanillyl alcohol with nonanoic acid. This reaction is typically catalyzed by lipases in an organic solvent. For instance, using Novozym 435 as the catalyst, the reaction can be carried out in dioxane with molecular sieves at 25°C, yielding up to 86% of this compound in 20 hours .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic synthesis methods but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and efficiency. The use of immobilized lipases and continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Vanillyl nonanoate undergoes various chemical reactions, including esterification, hydrolysis, and transesterification. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Vanillyl alcohol and nonanoic acid in the presence of lipase catalysts.

    Hydrolysis: Acidic or basic conditions can hydrolyze this compound back to vanillyl alcohol and nonanoic acid.

    Oxidation: Strong oxidizing agents can oxidize this compound to produce corresponding oxidized products.

Major Products:

    Esterification: this compound.

    Hydrolysis: Vanillyl alcohol and nonanoic acid.

    Oxidation: Oxidized derivatives of this compound.

Comparison with Similar Compounds

  • Capsaicin
  • Dihydrocapsaicin
  • Capsiate
  • Nordihydrocapsaicin
  • Homodihydrocapsaicin

Vanillyl nonanoate stands out due to its non-pungent nature and diverse applications in various fields, making it a unique and valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSINWHDOHWBJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434648
Record name Vanillyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131119-10-3
Record name Vanillyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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